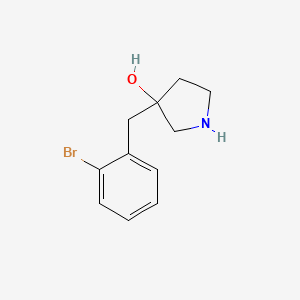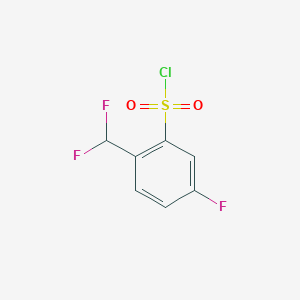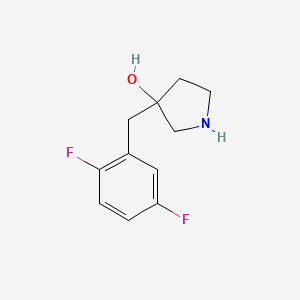
3-(2,5-Difluorobenzyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol It features a pyrrolidine ring substituted with a 2,5-difluorobenzyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 2,5-difluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The resulting intermediate is then subjected to hydroxylation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorobenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 3-(2,5-Difluorobenzyl)pyrrolidin-3-one.
Reduction: 3-(2,5-Difluorobenzyl)pyrrolidin-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Difluorobenzyl)pyrrolidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Difluorophenyl)pyrrolidine-2,5-dione: Similar structure but with a dione instead of a hydroxyl group.
3-(2,5-Difluorobenzyl)pyrrolidine-2-one: Similar structure but with a ketone instead of a hydroxyl group.
3-(2,5-Difluorobenzyl)pyrrolidin-3-amine: Similar structure but with an amine instead of a hydroxyl group.
Uniqueness
3-(2,5-Difluorobenzyl)pyrrolidin-3-ol is unique due to the presence of both a hydroxyl group and a difluorobenzyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the difluorobenzyl group contributes to its stability and binding affinity to molecular targets .
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
3-[(2,5-difluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13F2NO/c12-9-1-2-10(13)8(5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2 |
InChI Key |
YGXXJYHRNOZZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



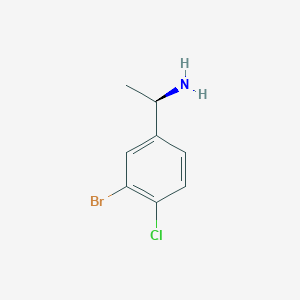
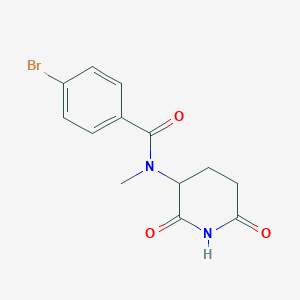
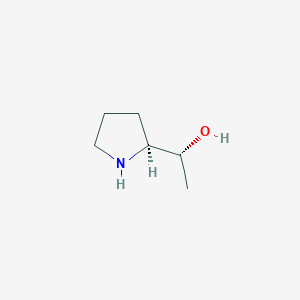
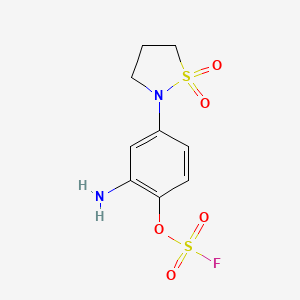
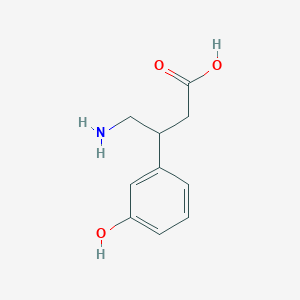
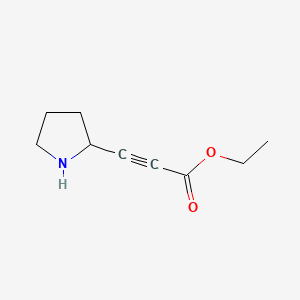


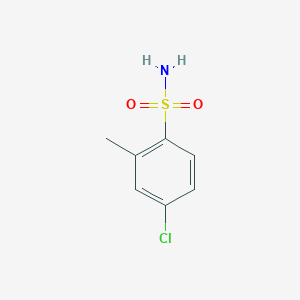

![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
